Methallylnickel chloride dimer

Descripción general

Descripción

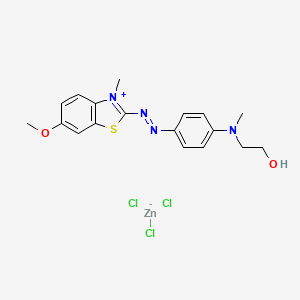

Methallylnickel chloride dimer is a unique chemical compound with the empirical formula C8H14Cl2Ni2 . It is often used as a catalyst in various chemical reactions .

Synthesis Analysis

The synthesis of Methallylnickel chloride dimer involves combining it with other compounds in the presence of a solvent such as tetrahydrofuran (THF) . The lability of certain ligands allows a wide variety of them to be used, including mono- and bidentate phosphines, diimines, and N-heterocyclic carbenes .Molecular Structure Analysis

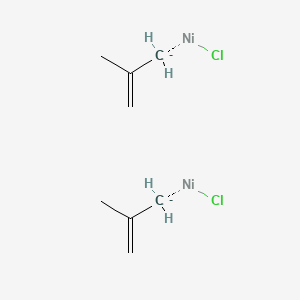

The molecular structure of Methallylnickel chloride dimer is represented by the SMILES stringCC(=C)C[Ni]Cl.CC(=C)C[Ni]Cl . The InChI key for this compound is IRANYUJDLSDOAV-UHFFFAOYSA-L . Chemical Reactions Analysis

Methallylnickel chloride dimer is known to be an effective precatalyst in a variety of nickel-catalyzed transformations . It can activate by either a Ni−B or Ni Ni transmetalation event, depending on the reaction conditions .Physical And Chemical Properties Analysis

Methallylnickel chloride dimer has a molecular weight of 298.49 . It is a catalyst with a nickel core .Aplicaciones Científicas De Investigación

Synthesis and Reactivity : Methallylnickel chloride dimer is used in synthesizing various nickel complexes, which exhibit diverse reactivity, particularly towards ethylene and other ligands. These complexes are characterized using NMR, IR, and mass spectrometry techniques, and their crystal structures are often determined (Trofymchuk et al., 2013).

Coordination Chemistry : Studies in coordination chemistry reveal how Methallylnickel chloride dimer reacts with other compounds, including palladium complexes. The research also touches on the movement and isomerization of the π-methallyl group in these reactions (Leeuwen et al., 1969).

Catalytic Applications : The compound finds use in catalytic processes, such as the Grignard Nozaki-Hiyama methallylation, highlighting its role in organic synthesis and potential applications in industrial chemistry (Hassan et al., 2011).

Chemical Kinetics and Mechanisms : Research on the kinetics of free radical interactions involving Methallylnickel chloride dimer provides insights into the mechanisms of chemical reactions and catalysis (Énglin et al., 1973).

Structural Analysis : Studies on the crystal and molecular structure of bis-methallylnickel, a related compound, contribute to the understanding of its bonding and geometry, which is critical in the design of new materials and catalysts (Uttech & Dietrich, 1965).

Polymerization and Ethylene Oligomerization : The compound is used in synthesizing cationic Methallylnickel and (Meth)allylpalladium complexes that have applications in the oligomerization of ethylene, an important process in polymer science (Heinicke et al., 2005).

Gene Expression Control : In a broader context, Methallylnickel chloride dimer and related compounds contribute to the field of biotechnology, particularly in the control of gene expression using small molecules (Pollock & Clackson, 2002).

Safety And Hazards

Propiedades

IUPAC Name |

chloronickel;2-methanidylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZHGSCUNHUFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

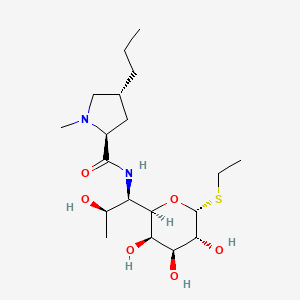

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Ni2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047762 | |

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methallylnickel chloride dimer | |

CAS RN |

12145-60-7 | |

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)